N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide
Description
N-[(2,2,3,3-Tetramethylcyclopropyl)methyl]prop-2-enamide is a synthetic organic compound characterized by a 2,2,3,3-tetramethylcyclopropylmethyl group attached to the nitrogen of a prop-2-enamide (acrylamide) backbone. Its molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.28 g/mol. The compound’s structure includes:
- A prop-2-enamide group, contributing polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-6-9(13)12-7-8-10(2,3)11(8,4)5/h6,8H,1,7H2,2-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMGGIGFQOZJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)CNC(=O)C=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropylmethylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[(2,2,3,3-Tetramethylcyclopropyl)methyl]prop-2-enamide with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Activity | Detection Methods |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₉NO | 181.28 | Acrylamide, tetramethylcyclopropyl | Unknown (inferred non-cannabinoid) | LC-MS, GC-MS |
| AB-005 (1-[(1-Methyl-2-piperidinyl)methyl]-1H-indol-3-ylmethanone) | ~C₂₄H₃₄N₂O | ~366.55 | Indole-methanone, piperidinylmethyl | Synthetic cannabinoid (CB1/CB2 agonist) | GC-MS-MS, LC-MS-MS |
| A-834,735 (1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone) | ~C₂₃H₃₂O₂ | ~348.50 | Indole-methanone, tetrahydropyranyl | Synthetic cannabinoid | GC-MS-MS, LC-MS-MS |
| N-(2,2-Dimethoxyethyl)prop-2-enamide | C₇H₁₃NO₃ | 159.18 | Acrylamide, dimethoxyethyl | Unknown (industrial intermediate) | Not specified |
Key Differences and Implications
Pharmacological Activity: AB-005 and A-834,735 are confirmed synthetic cannabinoids targeting CB1/CB2 receptors due to their indole-methanone scaffolds . this compound lacks the indole-methanone motif, suggesting divergent biological targets. The acrylamide group may reduce cannabinoid receptor affinity but enhance interactions with enzymes or other proteins.
Metabolic Stability: The tetramethylcyclopropyl group in all compounds likely improves resistance to oxidative metabolism, a feature critical for synthetic cannabinoids’ prolonged activity . The acrylamide group in the target compound may increase susceptibility to hydrolysis compared to the ketone in AB-005 or A-834,735.
Detection Methods: Synthetic cannabinoids (AB-005, A-834,735) are routinely identified via GC-MS-MS and LC-MS-MS due to their lipophilic indole backbones . The target compound’s polar acrylamide group may require LC-MS with electrospray ionization for optimal detection .
Research Findings and Data Gaps
- Structural Insights: The tetramethylcyclopropyl group is a conserved feature across analogs, but the acrylamide backbone distinguishes the target compound from psychoactive cannabinoids.
- Detection Challenges: Unlike indole-based cannabinoids, the target compound’s polarity may necessitate modified chromatographic conditions (e.g., hydrophilic interaction liquid chromatography) .
Biological Activity
N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique cyclopropyl ring substituted with four methyl groups and an amide functional group. Its structural rigidity and steric hindrance contribute to its distinct chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation.
Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Investigated for effectiveness against various pathogens. | |
| Anticancer | Exhibits potential cytotoxic effects on tumor cells. | |
| Enzyme Inhibition | May inhibit specific enzymes related to disease processes. |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in treating bacterial infections.
- Anticancer Research : A study focused on the compound's effects on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The compound was shown to reduce cell viability significantly at concentrations above 25 µM.
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound interacts with cellular membranes, potentially disrupting lipid bilayer integrity and leading to cell death in susceptible bacteria and cancer cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Diacetone acrylamide | Similar acrylamide structure | Used in polymer chemistry; limited biological activity |
| N-methyl-N-(2,2,3,3-tetramethylcyclopropyl)acetamide | Similar cyclopropyl group | Investigated for potential therapeutic uses |
This compound stands out due to its unique combination of structural features that impart significant biological properties not observed in its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
